molecular formula C24H22F2N4O2S B2915430 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 1260914-26-8

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2915430
CAS No.: 1260914-26-8
M. Wt: 468.52
InChI Key: XIYHIGFBWKRECQ-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative, which is a class of compounds that have been studied for their potential biological activities . The compound also contains a thioacetamide group and a difluorophenyl group.

Scientific Research Applications

Antifolate and Antitumor Applications

Compounds structurally related to the specified chemical have been explored for their potential as antifolate agents and antitumor agents. For instance, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), demonstrating significant antitumor activity. These compounds are part of a broader class of antifolates that aim to inhibit DHFR, a critical enzyme in the folate pathway, which is a target for cancer chemotherapy due to its role in DNA synthesis and repair (Gangjee et al., 2007).

Antimicrobial Activity

Another application area for compounds with similar structures is their potential antimicrobial activity. For example, new heterocycles incorporating the antipyrine moiety have been synthesized and evaluated for their antimicrobial properties. These studies have contributed to the development of novel compounds that could serve as the basis for the development of new antimicrobial agents (Bondock et al., 2008).

Radioisotope Labeling for Imaging

Compounds structurally related to the specified chemical have also been explored for their potential in radioisotope labeling for imaging purposes. For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with potential applications in positron emission tomography (PET) imaging for diagnostic purposes (Dollé et al., 2008).

Synthesis and Structural Analysis

Research also includes the synthesis and structural analysis of compounds with similar structures, which provides foundational knowledge for understanding their properties and potential applications. For instance, the formation and X-ray structure determination of heterocyclic derivatives of guanidine have been documented, offering insights into the chemical and physical properties of these compounds (Banfield et al., 1987).

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4O2S/c1-2-3-11-30-23(32)22-21(17(13-27-22)15-7-5-4-6-8-15)29-24(30)33-14-20(31)28-19-10-9-16(25)12-18(19)26/h4-10,12-13,27H,2-3,11,14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYHIGFBWKRECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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